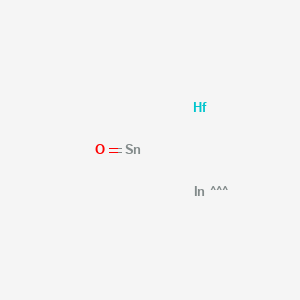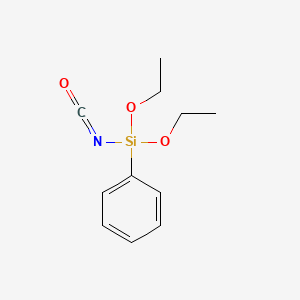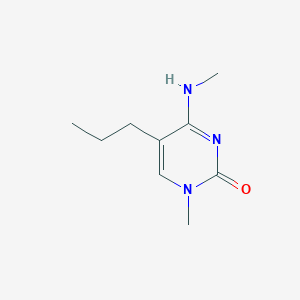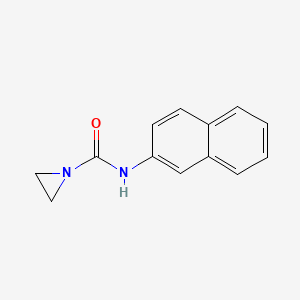![molecular formula C18H16N2O5 B12546835 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 848589-70-8](/img/structure/B12546835.png)
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Nitration of 3-methylphenol: The starting material, 3-methylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-methyl-2-nitrophenol.
Etherification: The 3-methyl-2-nitrophenol is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form 3-(3-methyl-2-nitrophenoxy)propylamine.
Cyclization: The final step involves the cyclization of 3-(3-methyl-2-nitrophenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-[3-(3-Amino-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[3-(3-Carboxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological receptors, potentially modulating their activity. The isoindole moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(3-Methyl-2-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.
2-[3-(3-Methyl-2-carboxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
848589-70-8 |
|---|---|
Formule moléculaire |
C18H16N2O5 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2-[3-(3-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-12-6-4-9-15(16(12)20(23)24)25-11-5-10-19-17(21)13-7-2-3-8-14(13)18(19)22/h2-4,6-9H,5,10-11H2,1H3 |
Clé InChI |
IFBGCDULLPRQRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)



![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)

![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)




![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)

![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
